2-Bromo-n,n-diphenylacetamide
Overview
Description
2-Bromo-n,n-diphenylacetamide is an organic compound with the molecular formula C14H12BrNO. It is a brominated derivative of n,n-diphenylacetamide and is known for its applications in various chemical reactions and research fields.
Preparation Methods
2-Bromo-n,n-diphenylacetamide can be synthesized through the reaction of diphenylamine with α-bromoacetyl bromide. The reaction typically involves treating diphenylamine with α-bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .
Chemical Reactions Analysis
2-Bromo-n,n-diphenylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atom with other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and C-O coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling reactions.
Formation of Complexes: It can form complexes with metals such as palladium, which are useful in catalysis.
Common reagents used in these reactions include palladium catalysts, phenylboronic acid, and phenol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-n,n-diphenylacetamide has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-n,n-diphenylacetamide involves its ability to form complexes with metals and participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
2-Bromo-n,n-diphenylacetamide can be compared with other similar compounds such as:
2,2’-Tellurobis(n,n-diphenylacetamide): This compound also forms metal complexes and is used in catalytic applications.
N,n-Diphenylacetamide: The non-brominated version of the compound, which has different reactivity and applications.
The uniqueness of this compound lies in its bromine atom, which allows it to participate in specific substitution and coupling reactions that are not possible with its non-brominated counterpart.
Properties
IUPAC Name |
2-bromo-N,N-diphenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGSKJKGTWNQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979484 | |
Record name | 2-Bromo-N,N-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-34-8 | |
Record name | NSC29066 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-N,N-diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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